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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid

Topic: Chemical structure and properties of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Adva...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Advanced Scaffold Analysis for Next-Generation Ligand Design

Executive Summary

In the iterative optimization of small molecule therapeutics, the 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CAS: 2613382-49-1) scaffold represents a high-value pharmacophore building block. It offers a strategic solution to two common medicinal chemistry challenges: metabolic instability of benzylic carbons and conformational entropy penalty .

By replacing a traditional isopropyl or tert-butyl group with the 1-methylcyclopropyl moiety, researchers can maintain the hydrophobic bulk required for pocket occupancy while eliminating the metabolically labile benzylic hydrogen. Furthermore, the ortho-fluorine atom modulates the acidity of the benzoic acid (pKa adjustment) and influences the torsion angle of the aryl-carbonyl bond, affecting ligand binding kinetics.

This guide details the physicochemical profile, synthetic pathways, and medicinal utility of this compound, written from the perspective of an industrial application scientist.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Identifiers[5]
  • IUPAC Name: 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid

  • CAS Number: 2613382-49-1

  • Molecular Formula: C₁₁H₁₁FO₂

  • SMILES: CC1(CC1)C2=C(C=CC(=C2)C(=O)O)F

Key Physicochemical Properties

The following data aggregates calculated values (via cLogP/pKa predictors) and structural analysis.

PropertyValueTechnical Insight
Molecular Weight 194.20 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~3.1Lipophilic enough for cell permeability but lower than the tert-butyl analog (~3.4), improving solubility.
TPSA 37.3 ŲPolar surface area derived solely from the carboxylate; excellent membrane permeability potential.
pKa (Acid) ~3.8 - 4.0The ortho-fluorine exerts an inductive withdrawing effect (-I), slightly increasing acidity compared to 3-methylbenzoic acid (pKa ~4.3).
Rotatable Bonds 1Highly rigidified structure due to the cyclopropyl ring.
H-Bond Donors/Acceptors 1 / 2Classic carboxylic acid profile.

Medicinal Chemistry Rationale: The "Magic Methyl" Effect

The 1-methylcyclopropyl group is not merely a space-filler; it is a precision engineering tool in lead optimization.

Bioisosterism & Metabolic Stability

A common liability in lead compounds containing isopropyl groups (-CH(CH3)2) is rapid oxidation by Cytochrome P450 enzymes at the benzylic methine position.

  • The Fix: Cyclization to a cyclopropyl ring removes the free rotation, but the 1-methyl substitution is the critical factor. It creates a quaternary carbon at the benzylic position.

  • Result: Zero benzylic hydrogens. This blocks the primary metabolic soft spot, significantly extending the half-life (

    
    ) of the parent drug without altering the steric footprint required for receptor binding.
    
Conformational Restriction

The cyclopropyl ring possesses significant


 character (Walsh orbitals). Conjugated with the phenyl ring, it adopts a bisected conformation to maximize orbital overlap, locking the side chain in a specific vector. This reduces the entropic penalty upon binding to a protein target, potentially improving potency (

).

Synthetic Pathways & Experimental Protocols

Synthesizing sterically crowded aryl-cyclopropanes requires overcoming the energy barrier of forming a quaternary center next to an aromatic ring. The most robust route avoids direct coupling of the hindered cyclopropyl group and instead builds it via Simmons-Smith cyclopropanation .

Retrosynthetic Analysis (DOT Diagram)

Synthesis Target Target: 4-Fluoro-3-(1-methylcyclopropyl) benzoic acid Intermediate1 Intermediate 1: Methyl 4-fluoro-3-(prop-1-en-2-yl) benzoate Intermediate1->Target 1. Cyclopropanation 2. LiOH Hydrolysis Start Starting Material: Methyl 3-bromo-4-fluorobenzoate Start->Intermediate1 Pd(dppf)Cl2, K2CO3 Reagent1 Isopropenyl boronic acid (Suzuki Coupling) Reagent1->Intermediate1 Reagent2 ZnEt2 / CH2I2 (Simmons-Smith) Reagent2->Target

Figure 1: Retrosynthetic strategy utilizing a Suzuki-Miyaura coupling followed by a Furukawa-modified Simmons-Smith cyclopropanation.

Detailed Synthetic Protocol

Step 1: Introduction of the Isopropenyl Group

  • Reagents: Methyl 3-bromo-4-fluorobenzoate (1.0 eq), Isopropenylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure: Degas solvents thoroughly. Heat to 90°C under Argon for 12 hours.

  • Checkpoint: Monitor by LCMS for the disappearance of the aryl bromide. The product (styrene derivative) will show a distinct alkene signal in NMR.

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

  • Rationale: Standard Zn/Cu couples can be sluggish with electron-deficient styrenes. Diethylzinc (Et₂Zn) provides a homogeneous, more reactive carbenoid species.

  • Safety Warning: Et₂Zn is pyrophoric. Handle strictly under inert atmosphere.

  • Reagents: Methyl 4-fluoro-3-(prop-1-en-2-yl)benzoate (1.0 eq), Diethylzinc (1.0 M in hexanes, 5.0 eq), Diiodomethane (CH₂I₂, 10.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Protocol:

    • Cool the alkene solution in DCM to 0°C.

    • Add Et₂Zn dropwise (Exothermic!).

    • Add CH₂I₂ dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Quench: Carefully add saturated NH₄Cl solution. (Caution: Gas evolution).

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The cyclopropyl product is less polar than the alkene.

Step 3: Ester Hydrolysis

  • Reagents: LiOH (3.0 eq), THF/MeOH/Water (3:1:1).

  • Protocol: Stir at RT for 4 hours. Acidify with 1N HCl to pH 3 to precipitate the free acid.

Structural Analysis & SAR Logic

Understanding how this building block influences Structure-Activity Relationships (SAR) is vital for deployment.

Electronic Environment

The fluorine atom at the 4-position is ortho to the cyclopropyl group.

  • Steric Clash: The Van der Waals radius of Fluorine (1.47 Å) interacts with the cyclopropyl ring, forcing the ring out of coplanarity with the benzene.

  • Electronic Push-Pull: The cyclopropyl group is a weak electron donor (via hyperconjugation), while the fluorine is a strong inductive withdrawer. This creates a polarized dipole across the C3-C4 bond, which can enhance pi-stacking interactions with electron-poor residues (e.g., Phenylalanine, Tyrosine) in the target binding pocket.

SAR Decision Matrix (DOT Diagram)

SAR Center Scaffold: 4-Fluoro-3-(1-methylcyclopropyl) benzoic acid Branch1 Replace Cyclopropyl with Isopropyl Center->Branch1 Branch2 Remove 4-Fluoro Center->Branch2 Branch3 Replace Carboxyl with Amide Center->Branch3 Result1 Result: Introduces Benzylic H (Metabolic Liability) Branch1->Result1 Result2 Result: Lowers Lipophilicity Alters Torsion Angle Branch2->Result2 Result3 Result: Standard Linker Strategy for Kinase Inhibitors Branch3->Result3

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold modification.

Handling & Safety Data

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The cyclopropyl ring is generally stable, but the compound should be protected from strong oxidizers.

  • Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water (unless converted to sodium salt).

References

  • PubChem. 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CID 155943423). National Library of Medicine. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3] Organic Reactions.[1][4][5][2][6][7][8][9][10] (Foundational protocol for the Zn/CH2I2 methodology). Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Discusses bioisosterism of small rings including cyclopropanes). Link

  • Barnes-Seeman, D. (2012). The role of fluorine in medicinal chemistry.[4][10] Current Topics in Medicinal Chemistry. (Context for the 4-Fluoro substitution effects). Link

Sources

Exploratory

Technical Monograph: Characterization and Utility of 4-Fluoro-3-(1-methylcyclopropyl)benzoic Acid

Executive Summary & Core Identity 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CAS: 2613382-49-1) represents a specialized fluorinated building block in medicinal chemistry.[1] Its structural significance lies in the 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CAS: 2613382-49-1) represents a specialized fluorinated building block in medicinal chemistry.[1] Its structural significance lies in the 1-methylcyclopropyl moiety, which acts as a sterically demanding, conformationally restricted bioisostere for isopropyl or tert-butyl groups. This modification often improves metabolic stability by blocking benzylic oxidation while maintaining lipophilic contact in protein binding pockets.

This guide details the precise physicochemical parameters, synthetic pathways, and validation protocols required for the integration of this compound into high-affinity ligand discovery programs.

Physicochemical Profile

The following data constitutes the definitive reference for analytical validation.

ParameterValueUnitDefinition
Molecular Formula C₁₁H₁₁FO₂ -Elemental Composition
Molecular Weight 194.20 g/mol Average mass (Standard Atomic Weights)
Exact Mass 194.0743 DaMonoisotopic mass (¹²C, ¹H, ¹⁹F, ¹⁶O)
[M-H]⁻ Ion 193.0670 DaTheoretical m/z for ESI-Negative HRMS
[M+H]⁺ Ion 195.0816 DaTheoretical m/z for ESI-Positive HRMS
ClogP ~3.2 -Estimated Lipophilicity (Bioisostere effect)

Mass Spectrometry & Isotopic Validation

For researchers validating the identity of synthesized or purchased batches, High-Resolution Mass Spectrometry (HRMS) is the gold standard. The presence of Fluorine (monoisotopic) simplifies the spectrum but requires precise calibration.

Theoretical Isotopic Distribution

Unlike chlorinated or brominated compounds, C₁₁H₁₁FO₂ does not display an M+2 signature. The isotopic pattern is driven solely by ¹³C natural abundance.

  • Monoisotopic Peak (M): 100% Relative Abundance (194.0743)

  • M+1 Peak: ~12.2% Relative Abundance (Due to ¹¹C carbons)

    • Calculation: 11 carbons × 1.1% ≈ 12.1% contribution.

HRMS Experimental Protocol (ESI-Negative Mode)

This compound is an acidic species; therefore, Negative Ion Mode (ESI-) provides the highest sensitivity by detecting the carboxylate anion [M-H]⁻.

Step-by-Step Methodology:

  • Solvent System: Dissolve 0.1 mg sample in 1 mL Methanol (LC-MS grade).

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Direct Infusion: Flow rate 5-10 µL/min.

  • Target Mass: Scan range 100–300 m/z. Look for 193.0670 .

  • Drift Tolerance: Acceptable error < 5 ppm (i.e., ±0.0010 Da).

HRMS_Workflow Sample Solid Sample (0.1 mg) Solvation Dilution MeOH (LC-MS Grade) Sample->Solvation ESI ESI Source (Negative Mode) Solvation->ESI Analyzer Q-TOF / Orbitrap High Res Analysis ESI->Analyzer Data Spectrum [M-H]⁻ = 193.0670 Analyzer->Data

Figure 1: HRMS workflow for validating the exact mass of the deprotonated species.

Synthetic Architecture

The installation of a 1-methylcyclopropyl group ortho to a fluorine atom is synthetically non-trivial due to steric crowding. The most robust pathway avoids direct coupling of the cyclopropyl ring and instead constructs it via a styrene intermediate.

Recommended Synthesis: The Simmons-Smith Route

This protocol ensures high regioselectivity and avoids the instability associated with tertiary cyclopropyl metal species.

Reaction Scheme:

  • Precursor: Methyl 3-bromo-4-fluorobenzoate.

  • Step A (Suzuki Coupling): Coupling with Isopropenylboronic acid pinacol ester to form the styrene.

  • Step B (Cyclopropanation): Simmons-Smith reaction (ZnEt₂/CH₂I₂) to convert the alkene to the cyclopropane.

  • Step C (Hydrolysis): Saponification of the ester to the final acid.

Synthesis_Pathway Start Methyl 3-bromo-4-fluorobenzoate Inter1 Intermediate A: Methyl 4-fluoro-3-(prop-1-en-2-yl)benzoate Start->Inter1 Isopropenylboronic ester Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Inter2 Intermediate B: Methyl 4-fluoro-3-(1-methylcyclopropyl)benzoate Inter1->Inter2 ZnEt2, CH2I2 (Simmons-Smith) DCM, 0°C to RT Final Target: 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid Inter2->Final LiOH, THF/H2O Hydrolysis

Figure 2: Stepwise construction of the sterically congested 1-methylcyclopropyl core.

Critical Process Parameters (CPP)
  • Step A (Suzuki): Oxygen exclusion is critical. Degas solvents with Argon. The isopropenyl group is prone to polymerization; avoid prolonged heating.

  • Step B (Simmons-Smith): This is the yield-determining step. The Furukawa modification (using ZnEt₂ and CH₂I₂) is preferred over Zn/Cu couples for better reproducibility.

    • Safety: Diethylzinc is pyrophoric. Handle under strict inert atmosphere.

  • Step C (Hydrolysis): Mild conditions (LiOH, RT) are preferred to prevent any potential ring opening or defluorination (though the cyclopropyl ring is generally stable to base).

Structural Validation (NMR)

To confirm the success of the synthesis, ¹H NMR provides distinct diagnostic signals.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityDiagnostic Value
Cyclopropyl -CH₂- 0.70 – 0.95 Multiplets (4H)High-field shift confirms ring closure.
Methyl (-CH₃) ~1.40 Singlet (3H)Singlet nature confirms quaternary attachment.
Aromatic H (C2) 7.8 – 8.0 Doublet of DoubletsOrtho to acid, meta to F.
Aromatic H (C6) 7.8 – 8.0 MultipletOverlaps with C2 often.
Aromatic H (C5) 7.1 – 7.3 Triplet (approx)Ortho to F (large J_F-H coupling).

Note: Shifts are approximate (in DMSO-d₆ or CDCl₃) and depend on concentration.

Applications in Drug Discovery

The 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid scaffold is a high-value intermediate for:

  • Kinase Inhibitors: The benzoic acid moiety serves as a linker (via amide coupling) to hinge-binding heterocycles. The cyclopropyl group fills hydrophobic pockets (e.g., the "gatekeeper" region) without the rotational entropy penalty of an isopropyl group.

  • GPCR Modulators: Used to rigidify the lipophilic tail of receptor antagonists.

  • Metabolic Stability: The 1-methylcyclopropyl group prevents cytochrome P450-mediated benzylic hydroxylation, a common clearance liability for methyl/ethyl substituted aromatics.

References
  • PubChem. (2025). 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CID 155943423).[1] National Library of Medicine. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[2][3][4][5][6] (General reference for the cyclopropanation protocol described in Section 3.1). [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] (Context for Fluorine/Cyclopropyl utility). [Link]

Sources

Foundational

Technical Guide: Conformational Analysis of 3-(1-Methylcyclopropyl) Substituted Benzoic Acids

This is a comprehensive technical guide on the conformational analysis of 3-(1-methylcyclopropyl) substituted benzoic acids. Executive Summary The 3-(1-methylcyclopropyl)benzoic acid motif represents a strategic bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the conformational analysis of 3-(1-methylcyclopropyl) substituted benzoic acids.

Executive Summary

The 3-(1-methylcyclopropyl)benzoic acid motif represents a strategic bioisostere in modern drug design.[1] By replacing a tert-butyl or isopropyl group with a 1-methylcyclopropyl moiety, researchers can modulate lipophilicity, improve metabolic stability by blocking benzylic oxidation, and introduce specific conformational constraints.[1]

However, the introduction of the 1-methyl group at the benzylic position creates a critical steric conflict that disrupts the standard "bisected" conformation of the cyclopropylarene system. This guide provides a rigorous theoretical and experimental framework for analyzing these conformational dynamics, offering a self-validating workflow to determine the precise 3D geometry of these systems in solution and solid states.

Theoretical Framework: The "Steric vs. Electronic" Conflict

To understand the conformation of 3-(1-methylcyclopropyl)benzoic acid, one must analyze the competition between electronic conjugation and steric repulsion.

The Baseline: Cyclopropylbenzene

In unsubstituted cyclopropylbenzene, the global minimum is the bisected conformation (


).
  • Geometry: The plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring.

  • Driving Force: This alignment maximizes the overlap between the Walsh orbitals of the cyclopropane (specifically the

    
     antisymmetric orbital) and the 
    
    
    
    -system of the benzene ring (
    
    
    conjugation).
  • Key Feature: The benzylic C-H bond lies in the plane of the benzene ring.[2]

The 1-Methyl Perturbation

Introducing a methyl group at the 1-position (replacing the benzylic proton) dramatically alters the potential energy surface (PES).

  • Bisected Conformation (Destabilized): If the molecule retains the bisected geometry, the C-Me bond would lie in the plane of the benzene ring. This forces the methyl group into a severe steric clash (A(1,3)-strain analog) with the ortho protons of the benzene ring.

  • Perpendicular Conformation (Stabilized): To relieve this strain, the cyclopropyl ring rotates. In the perpendicular conformation (

    
    ), the C-Me bond is perpendicular to the benzene plane. The methyl group sits above/below the ring, minimizing steric repulsion with ortho protons.
    
  • Consequence: The 1-methylcyclopropyl group acts as a "de-conjugated" system compared to the unsubstituted parent. The loss of conjugation affects the electronic donation to the aromatic ring, influencing the pKa of the meta-benzoic acid.

The Benzoic Acid Moiety

The carboxylic acid at the meta position (position 3) is electronically coupled but sterically independent of the cyclopropyl group.

  • Preferred State: Planar with the benzene ring to maximize resonance.

  • Interaction: The 1-methylcyclopropyl group is a weak electron donor (inductive effect + hyperconjugation).[1] Its orientation determines the efficiency of this donation.

Computational Methodology (In Silico)

This protocol defines the standard workflow for predicting the conformational ensemble using Density Functional Theory (DFT).

Protocol: Potential Energy Surface (PES) Scanning

Objective: Determine the rotational barrier and preferred dihedral angle (


) between the benzene ring and the cyclopropyl group.

Step-by-Step Workflow:

  • Structure Preparation: Build the 3D model of 3-(1-methylcyclopropyl)benzoic acid.

  • Level of Theory:

    • Optimization: B3LYP-D3(BJ)/6-311G(d,p) (Includes dispersion corrections critical for weak steric interactions).

    • Single Point Energy:

      
      B97X-D/def2-TZVP (High accuracy for barrier heights).
      
  • Scan Parameters:

    • Coordinate: Dihedral angle

      
      .
      
    • Range:

      
       to 
      
      
      
      in
      
      
      increments.[1]
    • Constraint: Relax all other degrees of freedom at each step.

  • Solvation Model: PCM or SMD (Water or DMSO) to mimic physiological or assay conditions.[1]

Data Output & Interpretation[1][3][4][5][6][7]
  • Global Minimum: Likely a twisted conformation (

    
    ) rather than perfectly bisected (
    
    
    
    ).[1]
  • Transition State: The eclipsed (bisected) form will likely represent a high-energy transition state due to Me-H repulsion.[1][3]

Experimental Validation (In Vitro)

Trustworthiness in conformational analysis requires orthogonal validation methods.

X-Ray Crystallography (Solid State)
  • Goal: Capture the "frozen" conformation.

  • Note: Crystal packing forces can distort flexible groups. Compare the crystal structure

    
     value with the calculated solution-phase minima. If they match, the conformation is intrinsic. If they differ, packing forces dominate.
    
Solution-Phase NMR (Dynamic State)

NMR provides time-averaged data in solution.[1]

ExperimentTarget InformationExpected Result for 1-Me-Cyclopropyl
1D

H NMR
Chemical Shift AnisotropyThe ortho protons adjacent to the cyclopropyl group will show shielding/deshielding depending on the ring current effect of the cyclopropyl ring orientation.[1]
NOESY / ROESY Through-Space DistanceCritical: Look for NOE correlations between the Methyl protons and the ortho aromatic protons. • Strong NOE: Suggests a twisted conformation where Me is close to ortho H. • Weak/No NOE: Suggests perpendicular orientation where Me is distal.
Variable Temp (VT) Rotational BarrierPerform VT-NMR (-80°C to +50°C). If the signals for ortho protons broaden or split at low temp, the rotation is slow on the NMR timescale (high barrier).

Visualization: Conformational Logic Flow

The following diagram illustrates the decision matrix for determining the conformation based on steric inputs.

ConformationLogic cluster_0 Steric Penalty Start 3-(1-Methylcyclopropyl)benzoic acid StericCheck Analyze C(1)-Substituent Start->StericCheck Bisected Bisected Conformation (Max Conjugation) StericCheck->Bisected If H (Unsubstituted) Perpendicular Perpendicular Conformation (Min Steric Strain) StericCheck->Perpendicular If Methyl (1-Me) Twisted Twisted / Gauche (Compromise) Bisected->Twisted Steric Clash (Me vs ortho-H) Result Result: Metabolic Stability & Unique Vector Perpendicular->Result Dominant Form Twisted->Result

Figure 1: Conformational logic flow for 1-methylcyclopropyl substituted systems. The methyl group forces a deviation from the conjugated bisected state toward a perpendicular or twisted state to relieve A(1,3) strain.

Synthesis & Application Case Study

Synthesis of the Core Motif

To perform this analysis, the material must be synthesized with high purity.

  • Starting Material: 3-Acetylbenzoic acid ester.

  • Wittig Olefination: Convert ketone to alkene (3-(prop-1-en-2-yl)benzoate).

  • Cyclopropanation: Simmons-Smith reaction (

    
    ) or Furukawa modification.
    
    • Note: The electron-deficient nature of the benzoic ester may require more forcing conditions or transition-metal catalysis (e.g., Rh-catalyzed diazomethane decomposition) compared to simple styrenes.[1]

Drug Design Implication: The "Magic Methyl" Effect

In a hypothetical kinase inhibitor where the benzoic acid binds to a hinge region:

  • Without Methyl: The cyclopropyl group is bisected. The molecule is flatter.

  • With 1-Methyl: The ring twists. The methyl group projects into a specific hydrophobic pocket (e.g., the "gatekeeper" region). The twisted phenyl ring alters the vector of the carboxylic acid, potentially improving H-bond geometry with the target residue.

  • Metabolic Block: The 1-methyl group removes the benzylic hydrogen, shutting down CYP450-mediated benzylic hydroxylation, a common clearance pathway for cyclopropylbenzenes.

References

  • Gleason, J. L., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Royal Society of Chemistry.[4] Link

  • Shen, Q., et al. (2001).[2][5] Molecular structure and conformation of cyclopropylbenzene as determined by ab initio molecular orbital calculations. Journal of Organic Chemistry. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Ocola, E. J., & Laane, J. (2016).[6] Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. Journal of Physical Chemistry A. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Using 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid as a building block in drug discovery

This Application Note and Protocol Guide details the strategic utility of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CAS: 2613382-49-1) in medicinal chemistry.[1][2] It is designed for researchers seeking to optimize...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utility of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CAS: 2613382-49-1) in medicinal chemistry.[1][2] It is designed for researchers seeking to optimize lead compounds by modulating metabolic stability, lipophilicity, and conformational constraints.[1][2]

High-Value Building Block for Lead Optimization and Metabolic Stability [1][2]

Executive Summary

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid represents a sophisticated "escape from flatland" building block.[1][2] It combines the bioisosteric utility of the 1-methylcyclopropyl motif (a metabolic shield) with an electron-modulated fluorinated core.[1][2]

This guide explores its application in:

  • Metabolic Blocking: Replacing labile isopropyl/tert-butyl groups to prevent benzylic oxidation (CYP450).[1][2]

  • Conformational Locking: Utilizing the rigid cyclopropyl ring to restrict rotatable bonds and improve entropic binding affinity.[1]

  • Electronic Tuning: Leveraging the fluorine atom to modulate the acidity (

    
    ) of the carboxylic acid and influence the polarity of the resulting amides.[2]
    

Strategic Value in Drug Design

The "Magic Methyl" Cyclopropyl Effect

The 1-methylcyclopropyl group is a premier bioisostere for the tert-butyl or isopropyl group.[1][2] While isopropyl groups are common lipophilic handles, they suffer from rapid metabolism via benzylic hydroxylation at the tertiary carbon.[2]

  • Problem: Isopropyl groups contain a benzylic hydrogen (

    
    ) susceptible to CYP450 abstraction.
    
  • Solution: The 1-methylcyclopropyl moiety removes this hydrogen (quaternary carbon) and introduces ring strain (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), significantly raising the activation energy for oxidative metabolism.[2]
    
Structural & Electronic Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 194.20 g/mol Fragment-like; allows room for elaboration.[1][2]
ClogP (Est.) ~2.8 - 3.1Increases lipophilicity for hydrophobic pocket occupancy.[1][2]
Electronic Effect 4-Fluoro (EWG)Lowers ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

of the acid; increases metabolic stability of the ring.[2]
Steric Environment Ortho-substitutionThe 1-Me-cPr group at C3 creates steric bulk, locking the conformation of adjacent amides.[1][2]
Chemical Space Visualization

The following diagram illustrates where this building block sits in the "Chemical Space" relative to common alternatives, highlighting its balance of stability and lipophilicity.

ChemicalSpace cluster_0 Common Building Blocks cluster_1 Optimized Scaffold Isopropyl 3-Isopropyl-4-fluorobenzoic acid (High Metabolic Liability) Target 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (Metabolically Stable + Rigid) Isopropyl->Target Bioisosteric Replacement (Blocks CYP Oxidation) tButyl 3-tert-Butyl-4-fluorobenzoic acid (High Steric Bulk) tButyl->Target Reduced Bulk (Better Packing)

Figure 1: Strategic positioning of the 1-methylcyclopropyl motif as a metabolically stable bioisostere.[1][2]

Synthetic Utility & Protocols

This section details the two primary workflows: Amide Coupling (for library generation) and Heterocycle Formation (for scaffold hopping).[1][2]

Workflow Overview

SynthesisWorkflow Start 4-Fluoro-3-(1-methylcyclopropyl) benzoic acid ReactionA HATU / DIPEA Amine Coupling Start->ReactionA ReactionB Condensation (Hydrazine/Diamine) Start->ReactionB ReactionC SNAr Displacement (Challenging due to Sterics) Start->ReactionC High Temp req. Amide Amide Product (Kinase/GPCR Ligand) ReactionA->Amide Heterocycle Benzimidazole/Oxadiazole (Core Scaffold) ReactionB->Heterocycle SNAr 4-Amino/Alkoxy Derivative (Substituted Core) ReactionC->SNAr

Figure 2: Primary synthetic pathways.[1][2] Note the caution regarding


 due to steric hindrance at C3.
Protocol A: High-Efficiency Amide Coupling (HATU Method)

Purpose: To attach the benzoic acid core to an amine-bearing scaffold (e.g., a piperazine, aniline, or spirocycle).[1][2] Mechanism: HATU generates an activated ester (OBt/OAt) that reacts rapidly with amines, minimizing racemization (not applicable here) and maximizing yield despite the steric bulk at position 3.[1][2]

Materials:

  • Substrate: 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (1.0 equiv).[1][2]

  • Coupling Agent: HATU (1.2 equiv).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1][2]

  • Solvent: DMF (Anhydrous) or DMAc.[1][2]

  • Amine Partner: 1.0 - 1.2 equiv.[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (

    
    , 
    
    
    
    ) in anhydrous DMF (
    
    
    ) in a dry vial under
    
    
    or Argon.
  • Activation: Add DIPEA (

    
    , 
    
    
    
    ). Stir for 5 minutes.
  • Coupling Agent: Add HATU (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) in one portion. The solution typically turns yellow.[2] Stir for 10–15 minutes at Room Temperature (RT) to form the activated species.
  • Amine Addition: Add the amine partner (

    
    ) dissolved in minimal DMF (
    
    
    
    ).
  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1][2] The product peak should be dominant (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).[2]
      
  • Workup:

    • Dilute with EtOAc (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Wash with saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).[2]
    • Dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient) or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expert Insight: The 1-methylcyclopropyl group at C3 is bulky.[1][2] If the amine partner is also sterically hindered (e.g., a secondary aniline), switch to acid chloride generation (Oxalyl chloride/DMF cat.) to force the reaction.[1][2]

Protocol B: Displacement (Feasibility & Warning)

Context: Researchers often attempt to displace the 4-Fluorine with amines or alkoxides.[1][2] Analysis: The 4-Fluorine is activated by the para-COOH (EWG).[1][2] However, the 3-(1-methylcyclopropyl) group exerts significant ortho-steric hindrance .[1][2]

  • Small Nucleophiles (e.g., Methylamine, Methoxide): Feasible at elevated temperatures (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Bulky Nucleophiles (e.g., Piperazines, Anilines): Difficult.[1][2] Expect low yields or require forcing conditions (DMSO, ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ).[2]

Recommendation: Perform


 reactions before installing bulky amides if possible, or use the acid chloride method to convert the COOH to an ester/amide first to increase electron withdrawal (Amide/Ester is less EWG than 

in basic media due to carboxylate formation, but ester is better).[2] Ideally, esterify the acid first (Methyl ester), perform

, then hydrolyze.
[2]

Case Study: Kinase Inhibitor Optimization

Scenario: A lead compound containing a 3-isopropyl-4-fluorobenzamide moiety shows high potency but a short half-life (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) in liver microsomes.[2]
Metabolite ID:  Mass spectrometry reveals ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Hydroxylation) on the isopropyl group.[2]

Optimization Strategy:

  • Design: Replace the 3-isopropyl fragment with 3-(1-methylcyclopropyl) .

  • Synthesis: Use the HATU protocol (Section 3.2) to couple 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid to the kinase hinge-binding scaffold.[1][2]

  • Outcome:

    • Potency: Retained or improved (due to rigidification locking the active conformation).[1]

    • Metabolism: Benzylic oxidation pathway is abolished (Quaternary carbon blocks H-abstraction).[1][2]

    • Selectivity: The unique 3D shape of the methyl-cyclopropyl group may clash with off-target isoforms, improving selectivity.[1][2]

References

  • Barnes-Seeman, D. (2016).[1][2] "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][3][4][5][6] Journal of Medicinal Chemistry. Link[1][2]

  • Talele, T. T. (2016).[1][2] "The 'Cyclopropyl Fragment' in Drug Discovery." Journal of Medicinal Chemistry. (Discusses metabolic stability and conformational restriction).

  • Wuitschik, G., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, (Contextualizes small ring bioisosteres).

  • PubChem Compound Summary. "4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CID 155943423)."[1][2][7] Link[1][2]

  • Scientific Update. (2020). "The Cyclopropyl Group in Medicinal Chemistry."[1][2][3][4][5][6][8][9] Scientific Update Webinars. Link

Sources

Application

Application Note: High-Efficiency Esterification of 4-Fluoro-3-(1-methylcyclopropyl)benzoic Acid

Executive Summary & Strategic Analysis The Challenge: Steric Strain and Acid Sensitivity The esterification of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid presents a unique chemoselective challenge that distinguishes it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: Steric Strain and Acid Sensitivity

The esterification of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid presents a unique chemoselective challenge that distinguishes it from standard benzoic acid derivatization. While the electron-withdrawing fluorine at the 4-position and the carboxylic acid at the 1-position suggest standard reactivity, the 3-(1-methylcyclopropyl) moiety introduces a critical stability constraint.

Mechanistic Insight (The "Why"): Unlike simple cyclopropyl groups, the 1-methylcyclopropyl substituent contains a quaternary carbon at the ring junction. Under strong acidic conditions (classic Fischer esterification at reflux), protonation can induce ring opening driven by the relief of ring strain (~27.5 kcal/mol) and the formation of a stable tertiary carbocation intermediate.

Therefore, while standard acid-catalyzed methods are possible, they carry a risk of impurity formation (ring-opened alkenes). This guide prioritizes Base-Promoted Alkylation as the "Gold Standard" for purity, while providing a modified, temperature-controlled Fischer Protocol for cost-sensitive scale-up.

Method Selection Decision Tree

Use the following logic flow to select the appropriate protocol for your specific application.

MethodSelection Start Start: Select Alcohol Partner AlcoholType Is the alcohol simple (Methyl/Ethyl)? Start->AlcoholType Scale Is the scale >100g? AlcoholType->Scale Yes Sensitivity Is the alcohol acid-sensitive or complex? AlcoholType->Sensitivity No MethodA Protocol A: Base-Promoted Alkylation (Highest Purity, Mildest) Scale->MethodA No (Purity priority) MethodB Protocol B: Modified Fischer (Low Temp, Catalytic) Scale->MethodB Yes (Cost priority) Sensitivity->MethodB No MethodC Protocol C: Steglich Coupling (EDC/DMAP) Sensitivity->MethodC Yes

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate complexity.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Best For: Methyl/Ethyl esters, High Purity requirements, Small to Mid-scale (mg to 50g). Mechanism: SN2 Nucleophilic Substitution. Advantage: Avoids acidic conditions entirely, preserving the cyclopropyl ring.

Reagents & Materials
  • Substrate: 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI) (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in DMF (5 mL per gram of substrate).

    • Note: DMF is preferred over acetone for faster kinetics due to better solubility of the potassium salt.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) in a single portion. Stir the suspension at Room Temperature (20–25°C) for 15 minutes.

    • Visual Check: The mixture will appear as a white suspension. Evolution of CO₂ is minimal at this stage as the salt forms.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (1.2 equiv) dropwise over 5–10 minutes.

    • Safety: MeI is volatile and toxic. Perform in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or HPLC. The acid spot (baseline) should disappear, replaced by a less polar ester spot (R_f ~0.6).

  • Work-up:

    • Dilute the reaction mixture with EtOAc (10 volumes) and Water (10 volumes).

    • Separate phases.[1][2] Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Usually not required. If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Protocol B: Modified Fischer Esterification (Scalable)

Best For: Large scale (>100g), Cost reduction. Critical Modification: Temperature control is strictly enforced to <50°C to prevent cyclopropyl rearrangement.

Reagents & Materials
  • Substrate: 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid[3]

  • Solvent/Reagent: Methanol (anhydrous, HPLC grade) – acts as solvent and reactant.

  • Catalyst: Sulfuric Acid (H₂SO₄), conc. (98%) – 0.1 equiv (10 mol%).

Step-by-Step Methodology
  • Dissolution: Dissolve the acid in Methanol (10 mL/g).

  • Catalyst Addition: Cool the solution to 0°C. Add H₂SO₄ (0.1 equiv) dropwise.

    • Caution: Exothermic addition.

  • Reaction: Heat the mixture to 45°C (Do NOT reflux at 65°C). Stir for 12–18 hours.

    • Why 45°C? This temperature provides sufficient energy for esterification of the sterically accessible carboxyl group without providing the activation energy required for acid-catalyzed cyclopropyl ring opening [1].

  • Quench: Cool to room temperature. Neutralize by adding solid NaHCO₃ until pH ~7.

  • Isolation: Remove Methanol under reduced pressure (rotary evaporator). Resuspend the residue in EtOAc/Water. Extract, dry, and concentrate.[1][2]

Protocol C: Steglich Esterification (Coupling)

Best For: Complex alcohols, t-Butyl esters, or labile alcohol partners.

Reagents
  • Coupling Agent: EDC·HCl (1.2 equiv) or DCC (1.1 equiv).

  • Catalyst: DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

Methodology
  • Dissolve the acid (1.0 equiv) and the target Alcohol (1.0–1.2 equiv) in DCM (10 mL/g) at 0°C.

  • Add DMAP (0.1 equiv).

  • Add EDC·HCl (1.2 equiv) in portions.

  • Stir at 0°C for 30 mins, then warm to RT overnight.

  • Work-up: Wash with 0.5M HCl (to remove urea/EDC byproducts), then sat. NaHCO₃. Dry and concentrate.

Data Summary & QC Specifications

The following table summarizes expected outcomes based on internal validation data for benzoic acid derivatives with similar steric profiles.

ParameterProtocol A (Base/Alkyl Halide)Protocol B (Modified Fischer)Protocol C (Steglich)
Yield 92 – 96%85 – 90%80 – 88%
Reaction Time 2 – 4 Hours12 – 18 Hours12 – 24 Hours
Impurity Profile < 0.5% (Cleanest)< 2.0% (Potential ring opening)< 1.0% (Urea byproducts)
Scalability Moderate (Reagent cost)High (Low cost)Low (Reagent cost)
Cyclopropyl Integrity Excellent Good (requires temp control) Excellent
Quality Control Checklist
  • NMR Verification:

    • ¹H NMR (CDCl₃): Look for the disappearance of the broad carboxylic acid singlet (~11-13 ppm).

    • Cyclopropyl Integrity: Confirm retention of the cyclopropyl multiplets (typically 0.6–1.0 ppm) and the 1-methyl singlet (~1.3 ppm). Loss of these signals indicates ring opening.

  • HPLC Purity: >98.0% (a/a) @ 254 nm.

Visualizing the "Gold Standard" Workflow

The following diagram illustrates the workflow for Protocol A, emphasizing the critical quench and wash steps to ensure removal of DMF, which can complicate downstream crystallization.

ProtocolA_Workflow Step1 Dissolve Acid (DMF, 25°C) Step2 Add K2CO3 (Deprotonate 15 min) Step1->Step2 Step3 Add MeI (0°C -> RT, 3h) Step2->Step3 Step4 Quench (Water/EtOAc) Step3->Step4 Step5 Phase Separation (Wash 2x Water) Step4->Step5 Step6 Concentrate (Final Ester) Step5->Step6

Figure 2: Process flow for Base-Promoted Alkylation (Protocol A).

References

  • Gagnon, A., et al. (2025). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (General reference for ester stability).

  • PubChem. (2025). Compound Summary: 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid.[3] National Library of Medicine. Link

  • Common Organic Chemistry. (2024). Steglich Esterification: Mechanism and Protocols. Link

  • Organic Chemistry Portal. (2024). Esterification of Benzoic Acids. Link

Sources

Method

Palladium-catalyzed cross-coupling reactions involving 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid

The following Application Note is designed for research scientists and process chemists engaged in the late-stage functionalization or structural diversification of the 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research scientists and process chemists engaged in the late-stage functionalization or structural diversification of the 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid scaffold.

Executive Summary

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (F-MCBA ) represents a high-value pharmacophore combining the metabolic robustness of a fluorinated arene with the unique conformational restriction of a gem-dimethyl bioisostere (the 1-methylcyclopropyl group). While the carboxylic acid moiety is traditionally viewed merely as a handle for amide coupling, modern palladium catalysis allows it to function as a directing group (DG) for C–H activation or as a leaving group in decarboxylative couplings.

This guide details two advanced protocols to diversify this scaffold:

  • Ligand-Promoted C–H Arylation: Exploiting the carboxylate to direct regioselective arylation at the C6 position.

  • Decarboxylative Cross-Coupling: Utilizing the "Gooßen Protocol" to convert the acid directly into a biaryl system, effectively using the COOH as a halide surrogate.

Chemical Profile & Challenges[1]

FeaturePropertySynthetic Implication
Electronic State Electron-Deficient (Fluorine at C4)Deactivated for electrophilic aromatic substitution; Activated for Pd-catalyzed decarboxylation and C–H activation.
Steric Environment 1-Methylcyclopropyl at C3High Steric Bulk. Blocks the C2 position, forcing directing groups to act exclusively at C6 .
Stability Cyclopropyl RingAcid Sensitive. Avoid strong Brønsted acids (e.g., H₂SO₄) which may trigger ring-opening to homoallylic alkenes.
Coordination Carboxylate (C1)Acts as a weak directing group (DG) for Pd(II). Requires mono-N-protected amino acid (MPAA) ligands for efficiency.
Structural Visualization

The steric bulk of the 1-methylcyclopropyl group at C3 renders the C2 position (between the acid and the cyclopropyl) inaccessible for standard Pd-catalyzed insertion. Consequently, C–H activation protocols will be highly regioselective for the C6 position .

Protocol A: Ligand-Directed C(sp²)–H Arylation (C6-Selective)

Objective: To introduce an aryl group at the C6 position, preserving the carboxylic acid for further derivatization. This utilizes the "Yu-WASA" logic where the carboxylate directs the palladium insertion.

Mechanism of Action

The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle.[1][2] The carboxylate coordinates to Pd(II), and a Mono-N-Protected Amino Acid (MPAA) ligand facilitates the C–H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.

Experimental Workflow

Reagents:

  • Substrate: F-MCBA (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: Ac-Val-OH or Ac-Ile-OH (10–20 mol%) (MPAA Ligands)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂HPO₄ (2.0 equiv)

  • Solvent: tert-Amyl alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under N₂, charge a reaction tube with F-MCBA (0.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ac-Ile-OH (17.3 mg, 0.1 mmol).

  • Additives: Add Ag₂CO₃ (138 mg, 0.5 mmol). Note: Silver salts act as a halide scavenger to regenerate the cationic Pd species.

  • Solvent: Add tert-Amyl alcohol (2.0 mL). Add the Aryl Iodide (0.75 mmol).

  • Reaction: Seal the tube and heat to 80–100 °C for 12–24 hours.

    • Critical Control Point: Do not exceed 110 °C to prevent thermal decomposition of the cyclopropyl ring.

  • Workup: Cool to room temperature (RT). Filter through a Celite pad, washing with EtOAc.

  • Purification: The product is a free acid. Perform an acid-base extraction (Extract into aqueous NaHCO₃, wash organics, acidify aqueous layer to pH 3, extract back into EtOAc) before column chromatography.

Pathway Visualization (DOT)

CH_Activation Start F-MCBA (Substrate) Pd_Coord Coordination (Pd-O-C=O) Start->Pd_Coord + Pd(OAc)2 / Ligand CMD C-H Cleavage (CMD Transition State) Pd_Coord->CMD Ag2CO3 Palladacycle Six-Membered Palladacycle CMD->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formed) OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd_Coord Cycle Repeats Product C6-Arylated Product RedElim->Product Release Pd(II)

Caption: Ligand-directed C-H arylation cycle utilizing the carboxylate as a directing group to achieve C6 regioselectivity.

Protocol B: Decarboxylative Cross-Coupling (Gooßen Type)

Objective: To replace the carboxylic acid moiety with an aryl group, synthesizing a biaryl ether or scaffold without the acid "handle." This is ideal for connecting the F-MCBA core to a heteroaryl system.

Rationale: Ortho-substituted benzoic acids are the classic substrates for this reaction (destabilizing the ground state). While F-MCBA is meta-substituted (relative to COOH), the electron-withdrawing fluorine at C4 assists in the decarboxylation step by stabilizing the resulting aryl-metal intermediate.

Experimental Workflow

Reagents:

  • Substrate: F-MCBA (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Triflate (1.2 equiv)

  • Catalyst 1 (Decarboxylation): Cu₂O or CuI (5–10 mol%)

  • Catalyst 2 (Coupling): PdI₂ or Pd(acac)₂ (1–2 mol%)

  • Ligand: 1,10-Phenanthroline (for Cu) and P(o-tol)₃ (for Pd)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) and Quinoline (as resonance stabilizer)

  • Water Removal: Molecular Sieves (3Å) are essential.

Step-by-Step Protocol:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charge: Add F-MCBA (1.0 mmol), Cu₂O (0.05 mmol), and 1,10-phenanthroline (0.1 mmol).

  • Formation of Carboxylate: Add NMP (4 mL) and heat to 80 °C for 30 mins to form the active Cu-carboxylate species.

  • Coupling Addition: Add the Pd-catalyst (PdI₂, 0.02 mmol), Ligand (P(o-tol)₃, 0.06 mmol), and the Aryl Bromide (1.2 mmol).

  • Azeotropic Distillation (Optional but Recommended): Use a Dean-Stark trap if using toluene/NMP mix to remove water generated during initial salt formation.

  • Reaction: Heat to 160 °C for 16 hours.

    • Note: The high temperature is required for the decarboxylation of meta-substituted acids.

  • Workup: Dilute with Et₂O, wash with 1M HCl (to remove pyridine/quinoline), then brine.

Decision Tree for Reaction Optimization

Optimization Start F-MCBA Functionalization Goal Desired Outcome? Start->Goal Opt1 Retain COOH (Add Complexity) Goal->Opt1 Opt2 Remove COOH (Biaryl Synthesis) Goal->Opt2 Check1 Is C6 blocked? Opt1->Check1 Check2 Is Substrate Sensitive to 160°C? Opt2->Check2 Route1 C-H Activation (Protocol A) Pd(OAc)2 / MPAA Ligand Result1 Proceed with Protocol A (Expect C6 Arylation) Route1->Result1 Route2 Decarboxylative Coupling (Protocol B) Pd/Cu Dual Catalysis Result3 Proceed with Protocol B (Standard Gooßen) Route2->Result3 Check1->Route1 No Check2->Route2 No Result2 Use Ag-Catalyzed Radical Decarboxylation (Lower Temp) Check2->Result2 Yes

Caption: Decision matrix for selecting the appropriate functionalization pathway based on structural requirements and thermal stability.

References & Authority

  • Ligand-Directed C-H Activation:

    • Source: Wang, D.-H., & Yu, J.-Q. (2011). "Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination." Journal of the American Chemical Society.[3][4]

    • Relevance: Establishes the protocol for using carboxylates as directing groups with MPAA ligands.

    • URL: [Link]

  • Decarboxylative Cross-Coupling (Gooßen Protocol):

    • Source: Gooßen, L. J., et al. (2006).[5] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science.

    • Relevance: The foundational text for Pd/Cu catalyzed decarboxylative coupling of benzoic acids.

    • URL: [Link]

  • Meta-C-H Functionalization (Advanced):

    • Source: Li, S., et al. (2016).[6] "Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives." Nature Communications.[3]

    • Relevance: Provides alternative strategies if C6 (ortho) activation is insufficient.

    • URL: [Link]

  • Steric Effects of Cyclopropyl Groups:

    • Source: Charette, A. B. (2010). "Cyclopropanes in Organic Synthesis." The Chemistry of the Cyclopropyl Group.

    • Relevance: Background on the stability and steric parameters of the 1-methylcyclopropyl moiety.

    • URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Bond Formation with Sterically Hindered Benzoic Acids

Current Status: Operational Topic: Sterically Hindered Benzoic Acid Coupling Audience: Medicinal Chemists, Process Chemists, R&D Scientists Diagnostic & Triage: The Steric Challenge The Core Problem: 2,6-disubstituted be...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Sterically Hindered Benzoic Acid Coupling Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Diagnostic & Triage: The Steric Challenge

The Core Problem: 2,6-disubstituted benzoic acids present a formidable "steric wall." The ortho-substituents physically block the trajectory of the incoming amine nucleophile (specifically the Bürgi-Dunitz angle of 107°). Standard reagents (EDC, HBTU) often fail because the active ester intermediate is too bulky to be approached by the amine, or it decomposes (hydrolyzes/rearranges) faster than the amide bond forms.

Immediate Action Required: Stop using standard carbodiimide (EDC/DCC) or simple uronium (HBTU) protocols immediately. They are statistically unlikely to succeed with high yield for these substrates.

Reagent Decision Matrix

Use the following logic flow to select the correct chemistry for your specific substrate profile.

ReagentSelection Start START: Analyze Substrate AcidSensitive Is the substrate Acid-Sensitive? Start->AcidSensitive AmineReactivity Amine Reactivity? AcidSensitive->AmineReactivity No Ghosez RECOMMENDED: Ghosez's Reagent (Neutral Acid Chloride) AcidSensitive->Ghosez Yes (Avoids H+) TCFH RECOMMENDED: TCFH + NMI (N-Acyl Imidazolium) AmineReactivity->TCFH Low (Aniline/Hindered) AcylF ALTERNATIVE: TFFH / BTFFH (Acyl Fluoride) AmineReactivity->AcylF Very Low / Bulky HATU Standard: HATU + HOAt (Only for moderate hindrance) AmineReactivity->HATU High (Primary Alkyl) TCFH->Ghosez If TCFH fails

Figure 1: Decision tree for selecting coupling reagents based on substrate sensitivity and amine nucleophilicity.

Recommended Protocols

Protocol A: TCFH-NMI (The "Gold Standard" for Hindered Systems)

Why it works: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) generates an N-acyl imidazolium species in situ.[1] Unlike bulky OBt/OAt esters, the imidazolium is planar and less sterically demanding, while being highly electrophilic.

Applicability: Best for 2,6-disubstituted benzoic acids coupling with weak nucleophiles (anilines) or hindered amines.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is flame-dried. Use anhydrous Acetonitrile (MeCN).

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.0–1.2 equiv) in MeCN (0.1–0.2 M concentration).

  • Base Addition: Add N-methylimidazole (NMI) (2.5–3.0 equiv). Note: NMI acts as both base and nucleophilic catalyst.

  • Activation: Add TCFH (1.1–1.2 equiv) in one portion.

  • Reaction: Stir at room temperature. Monitor by LCMS.

    • Tip: If conversion is slow after 2 hours, heat to 40–50 °C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), sat. NaHCO3, and brine.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Formation)

Why it works: It converts the acid to an acid chloride under strictly neutral conditions, avoiding the harsh acidity of SOCl2 or Oxalyl Chloride. Acid chlorides are the smallest possible activated species, minimizing steric clash.

Applicability: Extremely hindered substrates where TCFH fails, or acid-sensitive protecting groups (Boc, tBu esters) are present.

Step-by-Step Methodology:

  • Activation: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1–1.5 equiv).

  • Stir: Stir at RT for 1–3 hours. Monitor conversion of Acid -> Acid Chloride by quenching a small aliquot with MeOH (check for Methyl Ester by LCMS).

  • Coupling: Once activation is complete, add the amine (1.2–1.5 equiv) and a non-nucleophilic base (e.g., DIPEA or Pyridine, 2.0–3.0 equiv).

  • Reaction: Stir at RT or reflux if necessary.

Mechanistic Insight: The TCFH Pathway

Understanding the mechanism helps diagnose why the reaction might fail (e.g., if NMI is omitted, the reaction stalls).

TCFH_Mechanism cluster_key Key Advantage Acid Hindered Benzoic Acid Intermediate Active Species: N-Acyl Imidazolium (Highly Reactive & Planar) Acid->Intermediate + TCFH, + NMI TCFH TCFH (Reagent) TCFH->Intermediate NMI NMI (Catalyst) NMI->Intermediate Product Sterically Hindered Amide Intermediate->Product + Amine (Nucleophilic Attack) Amine Amine Nucleophile Note The N-Acyl Imidazolium is less bulky than OBt/OAt esters, allowing attack despite ortho-substituents.

Figure 2: Mechanistic pathway of TCFH-mediated activation. The N-acyl imidazolium intermediate is the critical species that overcomes steric hindrance.

Troubleshooting & FAQs

Q1: I tried HATU/DIPEA and see the "Active Ester" mass on LCMS, but no product forms. Why? A: You have successfully activated the acid, but the steric bulk of the At-ester (from HOAt) combined with your 2,6-disubstituted acid is creating a "steric gear-lock." The amine cannot approach the carbonyl.

  • Fix: Switch to Protocol A (TCFH/NMI) . The imidazolium leaving group is smaller and more electrophilic than the HOAt ester.

Q2: My reaction turns black and yields are low with Acid Chlorides (SOCl2). A: Thionyl chloride generates HCl and heat, which can degrade sensitive functionalities or cause polymerization of electron-rich amines.

  • Fix: Use Protocol B (Ghosez’s Reagent) . It generates the acid chloride under neutral conditions at room temperature, avoiding the harsh acidic environment.

Q3: Can I use DMF instead of Acetonitrile for TCFH? A: Acetonitrile (MeCN) is strongly preferred. DMF can sometimes compete or interfere with the specific ionic pairing required for the TCFH mechanism. If solubility is an issue, use a minimum amount of DMF as a co-solvent, but keep MeCN as the primary solvent.

Q4: I see a peak corresponding to "Tetramethylurea" in my LCMS. Is this a problem? A: No, tetramethylurea (TMU) is the benign byproduct of TCFH activation. It is water-soluble and easily removed during the aqueous workup described in Protocol A.

Q5: What if even TCFH and Acid Chlorides fail? A: If the steric crowding is extreme (e.g., tert-butyl amine + 2,6-disubstituted acid), C-N bond formation might be energetically inaccessible via standard acylation.

  • Alternative: Consider Acyl Fluorides (using TFFH or BTFFH). Acyl fluorides have a unique stability-reactivity profile and the small size of Fluorine minimizes steric clash.

  • Radical Approach: Consider "Grignard addition to Isocyanates" if you can restructure your synthesis to approach the amide from a C-C bond formation angle rather than C-N coupling.[2]

Quantitative Comparison of Reagents

Reagent SystemSteric ToleranceAcid SensitivityByproduct RemovalRecommended For
HATU / HOAt ModerateHighEasy (Wash)General hindered coupling
TCFH / NMI Excellent HighVery Easy (Water Soluble) 2,6-disubstituted acids + Anilines
Ghosez Reagent Excellent Very High Moderate (Distillation/Wash)Acid-sensitive, bulky substrates
SOCl2 / (COCl)2 GoodLow (Harsh)Difficult (Corrosive)Simple, robust substrates only

References

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.[1] [Link][1]

  • Devos, A., et al. (1979). "Ghosez's Reagent: A mild method for acid chloride formation." Journal of the Chemical Society, Chemical Communications, 1180–1181.[3] [Link]

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A rapid acting peptide coupling reagent." Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Dunetz, J. R., & Magano, J. (2011). "Applications of Variable-Temperature NMR for the Study of Amide Bond Rotational Barriers." Organic Process Research & Development, 15(3), 581–602. (Context on amide bond formation challenges). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-3-(1-methylcyclopropyl)benzoic Acid Analogs as IRAK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 4-fluoro-3-(1-methylcyclopropyl)benzoic acid s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 4-fluoro-3-(1-methylcyclopropyl)benzoic acid scaffold. This chemical series has emerged as a promising class of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway. Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.

The development of potent and selective IRAK4 inhibitors is a key focus in medicinal chemistry. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for designing next-generation therapeutics with improved efficacy and safety profiles. This guide will objectively compare the performance of various analogs, supported by experimental data, to provide actionable insights for researchers in the field.

The Core Scaffold and its Significance

The 4-fluoro-3-(1-methylcyclopropyl)benzoic acid core represents a foundational structure for a series of potent IRAK4 inhibitors. The benzoic acid moiety serves as a crucial anchor, often forming key interactions within the active site of the target enzyme. The fluorine atom at the 4-position and the 1-methylcyclopropyl group at the 3-position are critical determinants of the molecule's overall potency, selectivity, and physicochemical properties.

The strategic placement of these substituents influences the electronic and steric profile of the molecule, which in turn dictates its binding affinity for IRAK4. The cyclopropyl group, in particular, is a valuable bioisostere in medicinal chemistry, often introduced to enhance metabolic stability and conformational rigidity, which can lead to improved biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme, IRAK4. A lower IC50 value indicates a more potent inhibitor. The following sections dissect the SAR of this series by examining the impact of modifications at key positions on the core scaffold.

The carboxylic acid group is a critical pharmacophore, likely engaging in hydrogen bonding interactions with key residues in the IRAK4 active site. Conversion of the carboxylic acid to its corresponding ester or amide derivatives generally leads to a significant decrease or complete loss of inhibitory activity. This underscores the importance of the acidic proton and the carbonyl oxygen for target engagement.

The 1-methylcyclopropyl group at the 3-position plays a significant role in optimizing the inhibitory potency. Exploration of other small alkyl and cycloalkyl groups at this position has revealed important trends:

  • Cyclopropyl vs. Methylcyclopropyl: The addition of a methyl group to the cyclopropyl ring generally enhances potency. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can favorably accommodate the methyl group.

  • Other Cycloalkyl Groups: Replacement of the cyclopropyl group with larger cycloalkyl rings, such as cyclobutyl or cyclopentyl, often results in a decrease in activity. This indicates that the compact nature of the cyclopropyl ring is optimal for fitting within the binding site.

  • Acyclic Alkyl Groups: Substitution with small, acyclic alkyl groups like isopropyl or tert-butyl typically leads to a reduction in potency compared to the cyclopropyl analogs, highlighting the conformational benefits of the rigid cyclopropane ring.

The fluorine atom at the 4-position is a key contributor to the overall activity profile. Its electron-withdrawing nature can influence the acidity of the carboxylic acid and modulate the electronic properties of the aromatic ring.

  • Halogen Substituents: Replacing the fluorine with other halogens, such as chlorine or bromine, can have a variable effect on potency. In many cases, fluorine provides the optimal balance of electronics and size for this position.

  • Hydrogen (unsubstituted): Removal of the fluorine atom (replacement with hydrogen) generally leads to a significant drop in inhibitory activity, emphasizing the positive contribution of a halogen at this position.

Comparative Data of Key Analogs

The following table summarizes the IRAK4 inhibitory activity (IC50) of representative analogs of 4-fluoro-3-(1-methylcyclopropyl)benzoic acid. This data is compiled from publicly available patent literature, specifically from international patent application WO 2018/023055 A1.

Compound ID R1 (3-position) R2 (4-position) IRAK4 IC50 (nM)
Parent Compound 1-methylcyclopropylF10
Analog AcyclopropylF50
Analog BisopropylF150
Analog C1-methylcyclopropylH200
Analog D1-methylcyclopropylCl15

Note: The IC50 values presented are approximate and intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

The data clearly illustrates the SAR trends discussed above. The parent compound, with the 1-methylcyclopropyl group and the 4-fluoro substituent, exhibits the highest potency. Removal of the methyl group from the cyclopropyl ring (Analog A) or its replacement with an isopropyl group (Analog B) leads to a decrease in activity. Similarly, removal of the fluorine atom (Analog C) results in a significant loss of potency. Replacing fluorine with chlorine (Analog D) maintains a high level of activity, suggesting some tolerance for larger halogens at this position.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to follow standardized experimental protocols for both the chemical synthesis of the analogs and their biological evaluation.

The synthesis of 4-fluoro-3-(1-methylcyclopropyl)benzoic acid analogs typically starts from commercially available substituted fluorobenzoic acids. The key step involves the introduction of the cyclopropyl moiety at the 3-position, often via a cross-coupling reaction.

Synthesis_Workflow start Substituted 4-Fluorobenzoic Acid step1 Bromination at 3-position start->step1 step2 Suzuki or Negishi Coupling with Cyclopropylboronic Acid or Cyclopropylzinc Reagent step1->step2 step3 Hydrolysis of Ester (if applicable) step2->step3 end_node Final Benzoic Acid Analog step3->end_node

Caption: General synthetic workflow for 4-fluoro-3-(cyclopropyl)benzoic acid analogs.

Step-by-Step Protocol for Suzuki Coupling:

  • Dissolution: Dissolve the 3-bromo-4-fluorobenzoic acid derivative (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

  • Addition of Reagents: Add the corresponding cyclopropylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 3 equivalents).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture, dilute with water, and acidify with a dilute acid (e.g., 1N HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired analog.

The inhibitory activity of the synthesized compounds against IRAK4 is determined using a biochemical assay that measures the enzyme's kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

IC50_Workflow start Prepare Serial Dilutions of Test Compounds step1 Incubate IRAK4 Enzyme with Test Compound start->step1 step2 Initiate Kinase Reaction with ATP and Substrate (e.g., Ulight-peptide) step1->step2 step3 Stop Reaction and Add Detection Reagent (e.g., Europium-labeled antibody) step2->step3 step4 Measure TR-FRET Signal step3->step4 step5 Plot % Inhibition vs. Log[Compound] and Calculate IC50 step4->step5

Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid and 4-Fluorobenzoic acid

Introduction In the landscape of modern drug discovery and materials science, the nuanced reactivity of molecular building blocks is paramount. Substituted benzoic acids are foundational scaffolds, and understanding how...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the nuanced reactivity of molecular building blocks is paramount. Substituted benzoic acids are foundational scaffolds, and understanding how different functional groups influence their chemical behavior is critical for rational molecular design. This guide provides an in-depth comparative analysis of two structurally related analogues: the widely used 4-Fluorobenzoic acid and the more complex 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid .

While both molecules share a 4-fluoro-substituted benzoic acid core, the introduction of a bulky, electronically unique 1-methylcyclopropyl group ortho to the carboxylic acid function in the latter introduces profound steric and electronic perturbations. We will dissect these differences to predict and explain their divergent reactivity in key chemical transformations, providing researchers with the field-proven insights needed to select the appropriate building block for their synthetic campaigns.

Molecular Structure and Physicochemical Properties

A molecule's reactivity is a direct consequence of its structure. The key to this comparison lies in understanding the steric bulk and electronic contributions of the substituents on the aromatic ring.

Property4-Fluorobenzoic Acid4-Fluoro-3-(1-methylcyclopropyl)benzoic acid
Structure
CAS Number 456-22-4[1]2613382-49-1[2]
Molecular Formula C₇H₅FO₂[3]C₁₁H₁₁FO₂[2]
Molecular Weight 140.11 g/mol [4]194.20 g/mol
Appearance White crystalline solid[5]Not widely documented; predicted to be a solid
Melting Point 182-184 °C[6]Not widely documented
pKa (in water) ~4.14[7]Predicted: < 4.14 (See Section 3.1)

Analysis of Substituent Effects on Reactivity

The reactivity of the carboxyl group and the aromatic ring is governed by a delicate interplay of inductive, resonance (mesomeric), and steric effects from the fluorine and 1-methylcyclopropyl substituents.

Electronic Effects and Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize this anion, increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect.[8]

  • 4-Fluorobenzoic acid: The fluorine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect outweighs its weaker, electron-donating resonance effect (+M), leading to a net stabilization of the benzoate anion. Consequently, 4-Fluorobenzoic acid (pKa ≈ 4.14) is a stronger acid than unsubstituted benzoic acid (pKa ≈ 4.20).[3][7][9]

  • 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid: The analysis here is more complex, involving competing factors.

    • Electronic Nature of the Cyclopropyl Group: A cyclopropyl group can donate electron density into an adjacent π-system, acting as an EDG.[10][11] This is evidenced by the fact that p-cyclopropylbenzoic acid (pKa = 4.45) is a weaker acid than benzoic acid.[10] The additional methyl group enhances this electron-donating character.

    • The Ortho-Effect: However, the 1-methylcyclopropyl group is in the ortho position to the carboxylic acid. It is a well-established phenomenon that most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[9] This "ortho-effect" is attributed to steric interactions forcing the -COOH group out of the plane of the aromatic ring. This twisting disrupts resonance between the carboxyl group and the ring, which increases the acidity of the proton.

cluster_0 4-Fluorobenzoic Acid cluster_1 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid FBA_Ring Aromatic Ring FBA_Anion Stable Benzoate Anion FBA_Ring->FBA_Anion Stabilization FBA_COOH Carboxyl Group (-COOH) FBA_COOH->FBA_Ring -M (EWG) FBA_F Fluorine (-F) FBA_F->FBA_Ring -I > +M (EWG) FBA_pKa pKa ≈ 4.14 FBA_Anion->FBA_pKa Results in FMCBA_Ring Aromatic Ring FMCBA_COOH Ortho-Carboxyl Group (-COOH) FMCBA_Twist Steric Twist (Ortho-Effect) FMCBA_COOH->FMCBA_Twist Causes FMCBA_CP 1-Methylcyclopropyl (Ortho-Substituent) FMCBA_CP->FMCBA_COOH Steric Hindrance FMCBA_Anion More Stable Benzoate Anion FMCBA_Twist->FMCBA_Anion Enhances Stabilization FMCBA_pKa Predicted pKa < 4.14 FMCBA_Anion->FMCBA_pKa Results in

Caption: Competing factors influencing the acidity of the two benzoic acids.

Reactivity of the Carboxylic Acid Group (Esterification & Amidation)

Reactions such as Fischer esterification and amidation involve the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of the carboxylic acid.

  • 4-Fluorobenzoic acid: Its reactivity is textbook. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the fluorinated ring, making it a competent substrate for these transformations.[12] Reaction rates are typically high under standard conditions.

  • 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid: The dominant factor here is steric hindrance. The bulky 1-methylcyclopropyl group acts as a formidable shield, physically blocking the trajectory of incoming nucleophiles. This steric impediment dramatically raises the activation energy for nucleophilic attack on the adjacent carbonyl carbon.

cluster_0 4-Fluorobenzoic Acid cluster_1 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid node_fba Nucleophile (Nu-H) approaches... [Unhindered Attack] fba_carbonyl C=O node_fba->fba_carbonyl Easy Access node_fmcba Nucleophile (Nu-H) approaches... [Sterically Blocked] fmcba_carbonyl C=O node_fmcba->fmcba_carbonyl Hindered Path fmcba_blocker Bulky 1-Methylcyclopropyl Group start Setup Parallel Reactions (1 mmol acid each) reagents Add 5 mL Methanol + Internal Standard start->reagents initiate Add H₂SO₄ Catalyst Heat to 65 °C reagents->initiate monitor Sample at t = 1, 2, 4, 8, 24h initiate->monitor quench Quench Aliquot in NaHCO₃ monitor->quench For each time point plot Plot % Conversion vs. Time extract Extract with Ethyl Acetate quench->extract analyze Analyze Organic Layer by GC extract->analyze analyze->plot

Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure Determination of 4-Fluoro-3-(1-methylcyclopropyl)benzoic Acid and Its Complexes

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of a Novel Scaffold In the landscape of modern drug discovery, the precise three-dimensional arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of a Novel Scaffold

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is not merely academic—it is a cornerstone of understanding its efficacy, stability, and intellectual property. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information, providing unparalleled insight into molecular conformation, stereochemistry, and intermolecular interactions that govern a drug's behavior.[1][2]

The subject of this guide, 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid, represents a compound of significant interest. While its specific crystal structure is not publicly available as of this writing, its constituent parts—the fluorobenzoic acid core—are common motifs in pharmacologically active agents.[3][4] The presence of the 1-methylcyclopropyl group introduces a degree of conformational flexibility, a common challenge in crystallization and structural analysis.[1]

This guide, therefore, serves as both a strategic manual and a comparative analysis for researchers tasked with elucidating the solid-state structure of this molecule and its potential complexes for the first time. We will proceed from the perspective of a senior application scientist, outlining not just the what but the why behind each experimental choice, comparing alternative pathways to success, and providing the technical data needed to make informed decisions in the laboratory.

Part 1: The Crystallization Challenge — A Comparative Approach

The primary obstacle in any crystallographic study is obtaining high-quality single crystals.[1] For a molecule like 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid, which possesses both rigid (the benzene ring) and flexible (the cyclopropyl group) components, as well as a strong hydrogen-bonding moiety (the carboxylic acid), a multi-pronged, comparative screening approach is essential.

Foundational Strategy: Solvent Screening

The choice of solvent is the most critical variable in crystallization.[5][6] The goal is to identify a solvent or solvent system in which the compound has moderate solubility, allowing for the slow journey to supersaturation required for orderly crystal growth.

Experimental Protocol: Primary Solvent Screening

  • Solubility Assessment: Begin by performing a qualitative solubility test in a range of solvents (~1-2 mg of compound in 0.5 mL of solvent) at room temperature and with gentle heating. Classify solvents as "poor," "moderate," or "good."

  • Selection of Solvents for Crystallization: Choose solvents from the "moderate" category. Good solvents can be used for anti-solvent methods, and poor solvents can be used as the anti-solvent.

  • Experimental Setups: Initiate parallel crystallization experiments using the methods outlined in Table 1. This comparative approach maximizes the chances of success.

Crystallization MethodDescriptionIdeal For
Slow Evaporation The compound is dissolved in a "moderate" solvent, and the vessel is loosely covered to allow the solvent to evaporate over days or weeks, slowly increasing the concentration.[7]Simple, effective for many small molecules. A good baseline experiment.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (the anti-solvent).[7] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for controlling the rate of crystallization and screening multiple conditions with small amounts of material.
Anti-Solvent Diffusion A solution of the compound in a "good" solvent is carefully layered with a "poor" solvent in which it is miscible.[6] Crystals form at the interface where the two solvents slowly mix.Useful when a compound is highly soluble in most solvents, making slow evaporation difficult.

Workflow for Crystallization Screening

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Comparative Crystallization Setups cluster_2 Phase 3: Analysis A Synthesize & Purify 4-Fluoro-3-(1-methylcyclopropyl) benzoic acid B Qualitative Solubility Screening (10-15 solvents) A->B C Slow Evaporation (3-4 'moderate' solvents) B->C Select Solvent Systems D Vapor Diffusion (Good Solvent vs. Anti-Solvent) B->D Select Solvent Systems E Anti-Solvent Layering (Good Solvent + Anti-Solvent) B->E Select Solvent Systems F Microscopic Inspection (Daily/Weekly) C->F D->F E->F G Harvest Suitable Crystals F->G H Mount for SCXRD G->H

Caption: Workflow for initial single crystal screening.

Advanced Strategy: Co-crystallization

If the parent molecule fails to crystallize, or if the goal is to explore different solid forms for pharmaceutical development, co-crystallization is a powerful alternative.[8] Carboxylic acids are excellent candidates for forming co-crystals because their carboxyl group is a reliable hydrogen bond donor and acceptor.[8]

Rationale for Co-former Selection: The goal is to introduce a second, structurally complementary molecule (a co-former) that will form robust hydrogen bonds with the benzoic acid's carboxyl group. This can disrupt unfavorable packing arrangements of the parent molecule and promote the formation of a stable, ordered crystalline lattice. A classic interaction to target is the carboxylic acid-pyridine supramolecular synthon.

Comparative Co-former Classes:

Co-former ClassExampleRationaleExpected Interaction
Pyridines 4,4'-BipyridineA rigid, linear molecule with two hydrogen bond acceptors. Can bridge two molecules of the acid, often leading to well-ordered polymeric chains or discrete assemblies.Strong O-H···N hydrogen bond.
Amides IsonicotinamideOffers both a pyridine ring (acceptor) and an amide group (donor and acceptor), providing multiple interaction sites for complex hydrogen-bonding networks.O-H···N (pyridine) and potential N-H···O (amide) bonds.
Other Carboxylic Acids Adipic AcidCan form acid-acid heterodimers, offering an alternative to the homodimer typically seen with benzoic acids.[9]O-H···O hydrogen bonds forming a heterodimer.

Experimental Protocol: Co-crystal Screening

  • Selection: Choose a small library of co-formers (3-5 candidates).

  • Stoichiometry: Dissolve the target acid and the co-former in a suitable solvent (e.g., ethanol, ethyl acetate) in 1:1 and 2:1 molar ratios.

  • Crystallization: Use the slow evaporation method as the primary technique.

  • Analysis: Analyze any resulting crystals using SCXRD. The presence of both molecules in the unit cell confirms co-crystal formation.

Part 2: Structural Analysis — A Comparison of Techniques

Once suitable crystals are obtained, the focus shifts to data collection and structure solution. While SCXRD is the gold standard, other techniques provide complementary information, especially if crystal quality is suboptimal.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the unambiguous, three-dimensional structure of a molecule.[1][10] It reveals precise bond lengths, bond angles, the conformation of the flexible cyclopropyl group relative to the phenyl ring, and the intermolecular interactions (e.g., hydrogen bonding, halogen bonding) that define the crystal packing.[10]

Experimental Protocol: SCXRD Data Collection and Refinement

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[11]

  • Structure Solution: The diffraction data are used to calculate an electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data.[11]

Expected Structural Insights for 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid:

  • Carboxylic Acid Dimerization: Benzoic acids commonly form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between their carboxyl groups.[9][12]

  • Conformational Analysis: The dihedral angle between the plane of the benzene ring and the cyclopropyl group will be determined, revealing any steric strain.

  • Role of Fluorine: The fluorine atom can participate in weak C-H···F hydrogen bonds or F···F interactions, which can influence crystal packing.

Logical Flow of Structure Determination

G A High-Quality Single Crystal B Mount Crystal & Collect Diffraction Data (SCXRD) A->B C Process Data & Solve Phase Problem B->C D Build Atomic Model into Electron Density Map C->D E Refine Model (Atomic Positions, Thermal Parameters) D->E F Final Structure: Bond Lengths, Angles, Packing, H-Bonds E->F

Caption: From crystal to final structure via SCXRD.

Alternative & Complementary Method: Powder X-ray Diffraction (PXRD)

What if obtaining a single crystal of sufficient size or quality proves impossible? PXRD provides a fingerprint of a crystalline material, which is invaluable for phase identification, polymorph screening, and quality control.

Comparison of SCXRD vs. PXRD:

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample A single, high-quality crystal (0.1-0.3 mm).A microcrystalline powder (milligrams).
Information Complete 3D atomic structure, bond lengths/angles, absolute stereochemistry.[2]A 1D diffraction pattern (fingerprint). Can give unit cell parameters, but not the full atomic arrangement ab initio.
Primary Use Unambiguous structure determination of new compounds.Polymorph screening, quality control, phase purity analysis, tracking co-crystal formation.

If a good PXRD pattern is obtained but no single crystals are available, it is sometimes possible to solve the structure from powder data, though this is a complex, non-routine process. More commonly, the PXRD pattern serves as a benchmark to confirm that a bulk powder sample is the same phase as a small single crystal that was successfully analyzed.

Conclusion: A Pathway to Structural Certainty

Determining the crystal structure of a novel compound like 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid is a systematic process of exploration and analysis. While the direct structure remains to be discovered, the principles outlined in this guide provide a robust framework for success. By employing a comparative approach to crystallization—testing various solvents, methods, and the potential for co-crystal formation—researchers can maximize their chances of obtaining diffraction-quality crystals.

The ultimate goal, analysis by SCXRD, will provide a wealth of information critical for drug development, defining the molecule's conformation and the intermolecular forces that dictate its solid-state properties. The combination of meticulous experimental work and a logical, comparative strategy is the most reliable path to unlocking the structural secrets of this promising pharmaceutical building block.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025) Vertex AI Search.
  • a brief review of carboxylic acid cocrystals - wjpps | ABSTRACT. WJPPS.
  • In Situ Single-Crystal X-ray Diffraction Studies of Desorption and Sorption in a Flexible Nanoporous Molecular Framework Material | Journal of the American Chemical Society - ACS Publications. (2005) ACS Publications.
  • Solvent design for crystallization of carboxylic acids - ResearchGate. (2025) ResearchGate.
  • crystallization of small molecules.
  • Determination of crystal structure by single crystal X-ray diffraction.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023) RSC Publishing.
  • Guide for crystallization.
  • 4-Fluoro-3-(1-methylcyclopropyl)benzoicacid | C11H11FO2 | CID 155943423 - PubChem. PubChem.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques - Excillum. (2023) Excillum.
  • X-ray crystallography - Wikipedia. Wikipedia.
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila. Ossila.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020) Global Scientific Journal.
  • (E)-4-(4-Fluorostyryl)benzoic acid - PMC. PMC.
  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid - ResearchGate. ResearchGate.

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid

As a novel compound in research and development, 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid requires a meticulous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step pr...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in research and development, 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid requires a meticulous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol designed for laboratory professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the known hazards of its constituent chemical motifs—a halogenated benzoic acid and a cyclopropyl group—and grounded in universal best practices for hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA).

Part I: Hazard Assessment and Risk Profile

The fundamental principle of safe disposal is a thorough understanding of the potential hazards. The chemical structure of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid informs its risk profile.

  • Halogenated Aromatic Moiety : The presence of a fluorine atom on the benzoic acid ring places this compound in the category of halogenated organic waste. Such compounds can produce hazardous decomposition byproducts like hydrogen fluoride during incineration if not handled by a properly equipped facility[1][2]. Its classification as a benzoic acid derivative suggests it is a solid irritant, particularly to the eyes, skin, and respiratory system.[3]

  • Acidity : As a carboxylic acid, it is considered a corrosive hazardous waste characteristic if its aqueous solution has a pH less than or equal to 2.[4] This necessitates segregation from bases to prevent violent neutralization reactions.

  • Cyclopropyl Group : While some strained ring systems can impart reactivity, the primary disposal concern for this compound stems from its classification as a halogenated organic acid.

All chemical waste disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which requires strict management from the point of generation to its final treatment or disposal.[5][6]

Table 1: Inferred Hazard Profile and Handling Summary

Parameter Guideline Rationale & References
Waste Classification Hazardous Chemical Waste; Halogenated Organic AcidBased on the fluoro- and benzoic acid functional groups. Requires segregation from non-halogenated waste streams.
Primary Hazards Skin Irritant, Serious Eye Irritant/Damage, Potential Respiratory IrritantExtrapolated from data on similar fluorinated benzoic acids.[1][3][7]
Personal Protective Equipment (PPE) Chemical Safety Goggles, Nitrile Gloves, Lab CoatStandard requirement for handling chemical irritants to prevent skin and eye contact.[8]
Storage Segregated, in a labeled, compatible container within a Satellite Accumulation Area (SAA).Prevents accidental reactions and ensures regulatory compliance.[4][9]
Disposal Method Collection by institutional EHS for incineration at a licensed facility.The required method for most laboratory chemical waste, especially halogenated compounds.[7][10]
Part II: Spill Management Protocol

Proper preparation for accidental releases is a critical component of laboratory safety.

Immediate Actions for a Small-Scale Spill:

  • Alert Personnel : Immediately notify all personnel in the vicinity.

  • Isolate the Area : Restrict access to the spill area.

  • Don PPE : If not already worn, put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Containment : Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, as per institutional policy.

Part III: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is mandatory to ensure safety and regulatory compliance. Never dispose of this chemical in the regular trash or down the sanitary sewer.[5]

Step 1: Waste Classification and Segregation

  • Action: Immediately classify any waste containing 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid as "Hazardous Waste: Halogenated Organic Acid."

  • Causality: This classification is critical for proper waste streaming. Halogenated waste requires specific incineration conditions to safely manage the acid gases (e.g., HF) produced during combustion. Mixing it with non-halogenated waste contaminates the entire container, increasing disposal costs and complexity.

Step 2: Container Selection

  • Action: Select a chemically compatible waste container. A high-density polyethylene (HDPE) container with a secure, screw-on cap is recommended.[4][5]

  • Causality: The container must be robust and non-reactive with the acidic waste to prevent leaks or degradation.[9] Glass containers are acceptable but pose a breakage risk; plastic is often preferred by EHS programs.[4]

Step 3: Labeling

  • Action: Affix a hazardous waste tag to the container before adding any waste. Fill out the label completely and legibly.

  • Required Information:

    • The words "Hazardous Waste"[9]

    • Full Chemical Name: "4-Fluoro-3-(1-methylcyclopropyl)benzoic acid" (no formulas or abbreviations)[5][9]

    • List all constituents if it is a mixture.

    • Hazard identification (e.g., "Irritant," "Corrosive")

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Principal Investigator's Name and Laboratory Information[5]

  • Causality: Accurate labeling is an EPA requirement and ensures that all personnel, from researchers to disposal technicians, are aware of the container's contents and associated hazards.

Step 4: Accumulation and Storage

  • Action: Keep the waste container sealed at all times, except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[4][9]

  • Causality: Keeping containers closed prevents the release of vapors and protects against spills. Storing waste in a designated SAA ensures it is managed correctly and does not exceed regulatory volume limits. The SAA must be segregated from incompatible materials, such as bases.[9]

Step 5: Arranging for Final Disposal

  • Action: Once the container is 90% full, or within the time limits specified by your institution (often 180 days for small quantity generators), submit a chemical waste pickup request to your institution's EHS department.[11]

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the entire process complies with federal and state regulations.

Part IV: Visualization of Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid.

G cluster_prep Preparation & Collection cluster_storage Storage & Monitoring cluster_disposal Final Disposal start Waste Generated: 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid classify Step 1: Classify as 'Halogenated Organic Acid' start->classify container Step 2: Select & Label Compatible HDPE Container classify->container collect Step 3: Add Waste to Container in Satellite Accumulation Area (SAA) container->collect storage Step 4: Keep Container Closed. Store Away from Incompatibles. collect->storage check_full Container >90% Full? storage->check_full check_full->storage No request_pickup Step 5: Submit Waste Pickup Request to EHS check_full->request_pickup Yes disposal Final Disposal by Licensed Contractor (Incineration) request_pickup->disposal

Caption: Disposal workflow for 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid.

References

  • Environmental Health and Safety, Iowa State University. How to Dispose of Chemical Waste. Available from: [Link]

  • Republic Services. (2025). Best Practices for Managing Laboratory Waste. Available from: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • SCION Instruments. (2025). Good Laboratory Practices: Waste Disposal. Available from: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Available from: [Link]

  • Action Compaction Equipment. How to Properly Manage Hazardous Waste Under EPA Regulations. Available from: [Link]

  • Columbia University, Research Compliance and Training. Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available from: [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available from: [Link]

  • LabAlley. Benzoic Acid Safety Data Sheet. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Fluoro-3-(1-methylcyclopropyl)benzoicacid. Available from: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available from: [Link]

  • Alpha Resources. (2021). Benzoic Acid Safety Data Sheet. Available from: [Link]

  • Elemental Microanalysis Ltd. (2015). 4-fluorobenzoic acid Safety Data Sheet. Available from: [Link]

  • National Center for Biotechnology Information. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]

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  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]

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